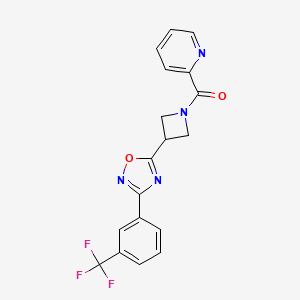
Pyridin-2-yl(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridin-2-yl(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H13F3N4O2 and its molecular weight is 374.323. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Pyridin-2-yl(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C₁₈H₁₅F₃N₄O
- Molecular Weight : 392.34 g/mol
This compound features a pyridine ring, an azetidine moiety, and a trifluoromethylphenyl group, which contribute to its unique biological properties.
Antimicrobial Activity
Research indicates that derivatives of pyridine and oxadiazole compounds exhibit notable antimicrobial properties. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving cell membrane penetration and bioactivity against various pathogens.
- Antitubercular Activity :
Anticancer Activity
The compound's structural components suggest potential anticancer activity. The azetidine ring is known for its ability to interact with various biological targets involved in cancer progression.
- Mechanism of Action :
- Compounds with similar structures have shown to inhibit cell proliferation by inducing apoptosis in cancer cell lines. The trifluoromethyl group is hypothesized to play a role in enhancing the interaction with target proteins involved in cell cycle regulation.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies have shown that derivatives similar to this compound exhibit low toxicity towards human embryonic kidney cells (HEK293), indicating a favorable therapeutic index .
Case Studies
Several case studies have explored related compounds:
| Study | Compound | Activity | IC50/IC90 Values |
|---|---|---|---|
| 6e | Antitubercular | IC90 = 40.32 μM | |
| Azetidine derivatives | Anticancer | Various | |
| Triazole derivatives | Antimicrobial | IC50 = 1.35 - 2.18 μM |
These studies highlight the potential of pyridine and oxadiazole derivatives as lead compounds for drug development.
特性
IUPAC Name |
pyridin-2-yl-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4O2/c19-18(20,21)13-5-3-4-11(8-13)15-23-16(27-24-15)12-9-25(10-12)17(26)14-6-1-2-7-22-14/h1-8,12H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHGMNBTQPLDTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=N2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














